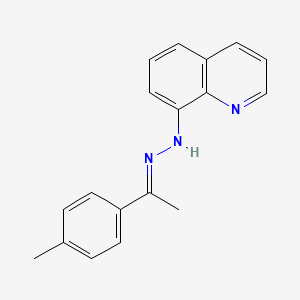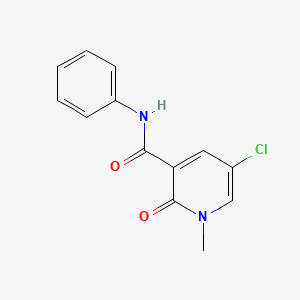
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
Vue d'ensemble
Description
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a chloro group, a methyl group, an oxo group, and a phenyl group attached to a pyridine ring
Mécanisme D'action
Target of Action
The primary target of the compound 5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy .
Mode of Action
This compound interacts with its target, FXa, in a specific manner. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound this compound, by inhibiting FXa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by good oral bioavailability and high potency . These properties are crucial for the compound’s effectiveness as an antithrombotic agent .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of FXa and the subsequent reduction in blood clot formation . This makes the compound a potent antithrombotic agent .
Analyse Biochimique
Biochemical Properties
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with blood coagulation factor Xa, acting as an inhibitor . This interaction is crucial for its potential use in the prophylaxis and treatment of thromboembolic diseases, such as myocardial infarction, angina pectoris, and stroke . The compound’s inhibitory effect on factor Xa is a key aspect of its biochemical properties, as it prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its inhibition of factor Xa can lead to alterations in the signaling pathways involved in coagulation and inflammation . Additionally, the compound’s impact on gene expression related to these pathways can result in changes in cellular metabolism and function. Studies have shown that this compound can affect the expression of genes involved in coagulation, inflammation, and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of factor Xa by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade. Additionally, the compound may interact with other proteins and enzymes involved in related pathways, further influencing its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its inhibitory effects on factor Xa and related pathways are sustained, leading to prolonged anticoagulant effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits factor Xa and reduces blood clot formation without significant adverse effects . At higher doses, toxic effects such as bleeding and other coagulation-related issues have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its anticoagulant effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence its overall pharmacokinetic and pharmacodynamic properties. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its intracellular concentration and overall bioavailability . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme, factor Xa . Additionally, post-translational modifications and targeting signals may influence its localization to specific cellular compartments or organelles, further affecting its biochemical and cellular effects . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Oxo Group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide can introduce the oxo group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient reaction pathways, and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
- 5-chloro-1-methyl-2-oxo-N-(4-methylphenyl)-1,2-dihydro-3-pyridinecarboxamide
- 5-chloro-1-methyl-2-oxo-N-(4-chlorophenyl)-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Compared to similar compounds, it may exhibit distinct reactivity patterns and biological effects, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-9(14)7-11(13(16)18)12(17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTMRSFNWPHMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331691 | |
| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339028-45-4 | |
| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2627575.png)
![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)
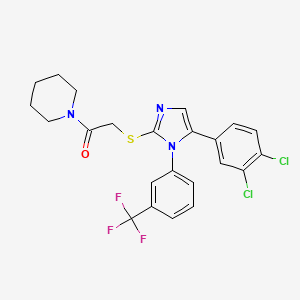
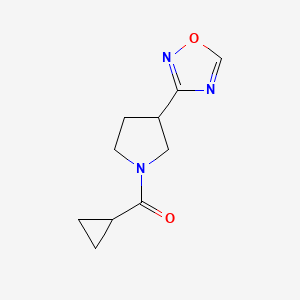
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2627581.png)

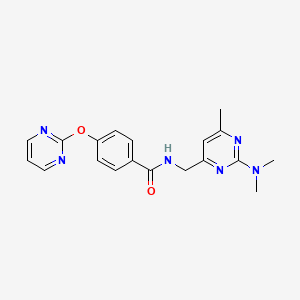
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2627588.png)
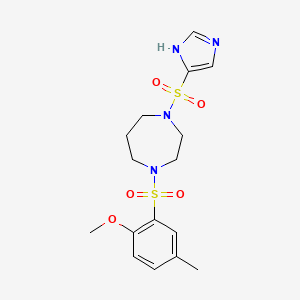
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2627593.png)
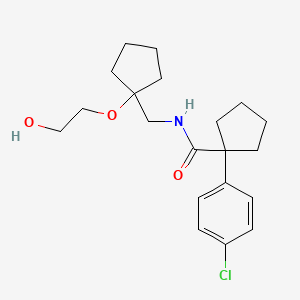
![N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2627595.png)
